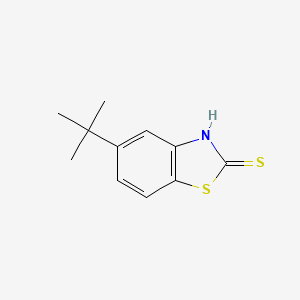

5-Tert-butyl-(2-mercapto)benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Tert-butyl-(2-mercapto)benzothiazole is a useful research compound. Its molecular formula is C11H13NS2 and its molecular weight is 223.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

TMBT and its derivatives have been investigated for their antimicrobial properties. Research indicates that benzothiazole derivatives exhibit significant activity against various pathogens, including bacteria and fungi. For instance, studies have shown that certain benzothiazole compounds demonstrate potent anti-tubercular activity against Mycobacterium tuberculosis, making them candidates for further development in tuberculosis treatment .

Antioxidant Properties

Benzothiazole compounds, including TMBT, have been evaluated for their antioxidant capabilities. These properties are crucial in mitigating oxidative stress-related diseases. The structure-activity relationship studies suggest that modifications in the benzothiazole scaffold can enhance antioxidant activity, which is beneficial for developing therapeutic agents targeting oxidative damage .

Industrial Applications

Vulcanization in Rubber Manufacturing

One of the primary industrial applications of TMBT is as an accelerator in the vulcanization process of rubber. It enhances the cross-linking of rubber polymers, improving their mechanical properties and thermal stability. The use of TMBT in tire manufacturing and other rubber products is well-documented, as it helps achieve desired performance characteristics while minimizing processing times .

Corrosion Inhibition

TMBT has also been utilized as a corrosion inhibitor in metalworking fluids. Its effectiveness stems from its ability to form protective films on metal surfaces, thereby reducing oxidation and wear during machining processes. This application is particularly valuable in industries where metal components are subjected to harsh environments .

Environmental Considerations

Risk Management and Environmental Impact

Given its widespread use, TMBT has been subject to environmental assessments due to potential ecological risks. Regulatory bodies have proposed risk management strategies aimed at mitigating the release of TMBT into aquatic environments. This includes monitoring its concentrations in industrial effluents and assessing treatment methods for its removal .

Synthesis and Derivatives

Synthetic Pathways

The synthesis of TMBT can be achieved through various chemical reactions involving benzothiazole derivatives. Recent advancements have focused on optimizing synthetic routes to enhance yield and purity while reducing environmental impact. Techniques such as microwave-assisted synthesis and one-pot multicomponent reactions have shown promise in developing new benzothiazole derivatives with improved biological activities .

Case Studies

Propiedades

Fórmula molecular |

C11H13NS2 |

|---|---|

Peso molecular |

223.4 g/mol |

Nombre IUPAC |

5-tert-butyl-3H-1,3-benzothiazole-2-thione |

InChI |

InChI=1S/C11H13NS2/c1-11(2,3)7-4-5-9-8(6-7)12-10(13)14-9/h4-6H,1-3H3,(H,12,13) |

Clave InChI |

LPXHCXPKUFNEIB-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC2=C(C=C1)SC(=S)N2 |

SMILES canónico |

CC(C)(C)C1=CC2=C(C=C1)SC(=S)N2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.